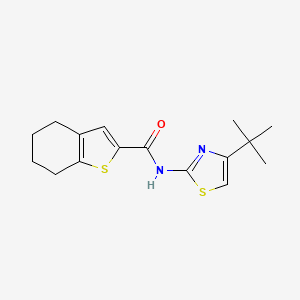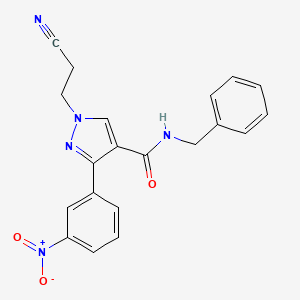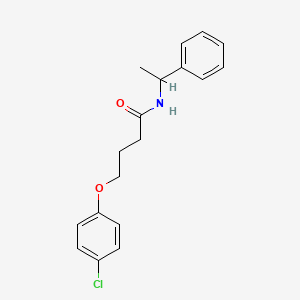
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide, also known as GW501516, is a synthetic drug that is classified as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been controversial due to its potential for abuse in athletic performance enhancement.
Mécanisme D'action
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide activates PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, energy expenditure, and inflammation. Activation of PPARδ by 4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve metabolic function and reduce the risk of metabolic diseases.
Biochemical and physiological effects:
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide has been shown to improve lipid and glucose metabolism, reduce inflammation, and increase energy expenditure in animal models. It has also been shown to improve exercise performance and endurance in mice. However, its effects on humans are still unclear and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to activate PPARδ in a tissue-specific manner. However, its potential for abuse in athletic performance enhancement and its controversial status as a research chemical limit its use in some research settings.
Orientations Futures
There are several potential future directions for research on 4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide, including its use as a therapeutic agent for metabolic and cardiovascular diseases, its potential for use in cancer therapy, and its effects on exercise performance and endurance. Additionally, further investigation is needed to determine its safety and efficacy in humans, as well as its potential for abuse and misuse.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide involves several steps, including the reaction of 4-chlorophenol with 1-bromo-3-chloropropane to form 4-chloro-3-(chloromethyl)phenol. This intermediate is then reacted with N-(1-phenylethyl)butanamide in the presence of a base to form 4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide.
Applications De Recherche Scientifique
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide has been extensively studied for its potential therapeutic effects in various diseases, including obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure in animal models. Additionally, it has been investigated for its potential use in cancer therapy due to its ability to inhibit tumor growth and angiogenesis.
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-14(15-6-3-2-4-7-15)20-18(21)8-5-13-22-17-11-9-16(19)10-12-17/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEZFNQOUZSGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4923535.png)
![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923546.png)
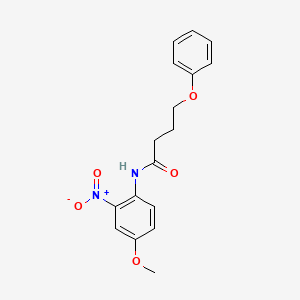
![2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B4923559.png)
![6-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4923561.png)
![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4923576.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)
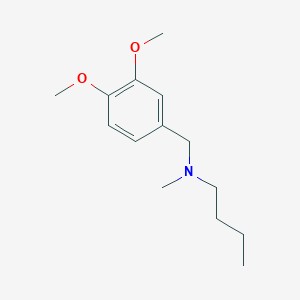
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4923597.png)

![3-({[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4923603.png)
